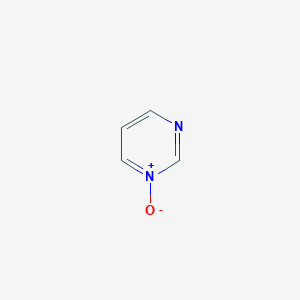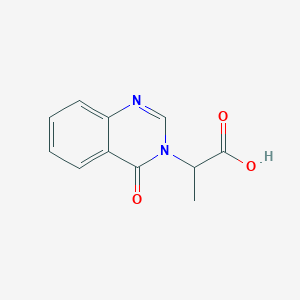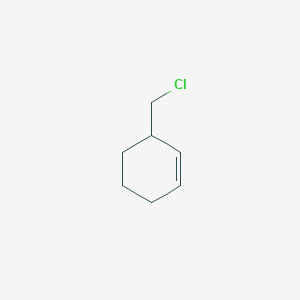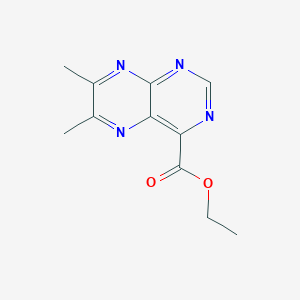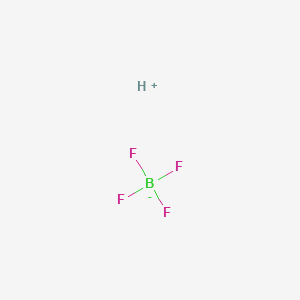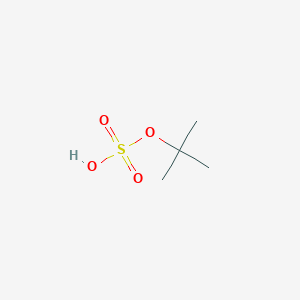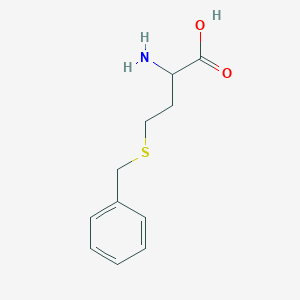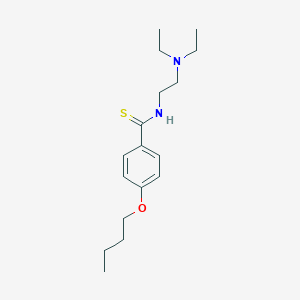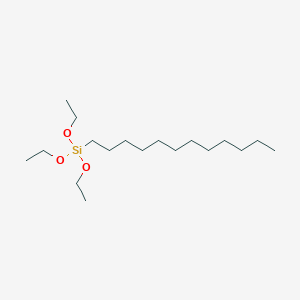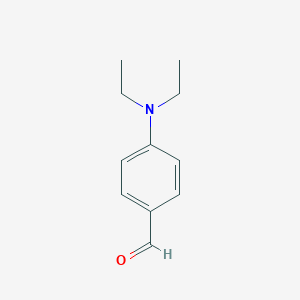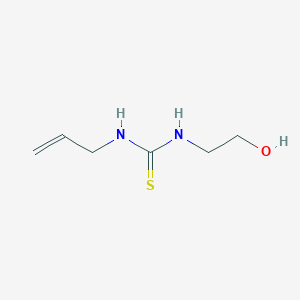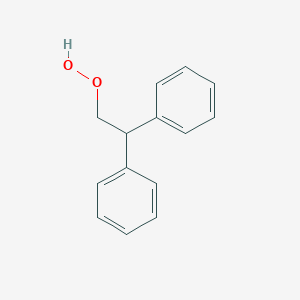![molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9](/img/structure/B92050.png)
1-[(1S,2R)-2-phenylcyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,2R)-2-phenylcyclopropyl]ethanone, also known as PCE, is a cyclopropyl ketone compound. It is a psychoactive substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to be responsible for the compound's psychoactive effects.
Effets Biochimiques Et Physiologiques
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, and to modulate the activity of various neurotransmitter systems. It has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1S,2R)-2-phenylcyclopropyl]ethanone in lab experiments is its unique mechanism of action, which allows for the study of the structure and function of the brain. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 1-[(1S,2R)-2-phenylcyclopropyl]ethanone. One area of interest is the development of new antidepressant and anxiolytic medications based on the compound's structure. Another area of interest is the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
1-[(1S,2R)-2-phenylcyclopropyl]ethanone can be synthesized through a variety of methods, including the reaction of cyclopropylmagnesium bromide with benzophenone, the reaction of cyclopropylmagnesium bromide with acetophenone, and the reaction of cyclopropylmagnesium bromide with 2-bromobenzophenone. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific research goals.
Applications De Recherche Scientifique
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic effects, and may also have potential as a treatment for addiction and post-traumatic stress disorder. Research has also been conducted on the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain.
Propriétés
Numéro CAS |
17597-82-9 |
|---|---|
Nom du produit |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
LFKRVDCVJRDOBG-MNOVXSKESA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
